![molecular formula C22H27N5O4 B2749447 N-(3,4-dimethoxyphenyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide CAS No. 1172763-47-1](/img/structure/B2749447.png)
N-(3,4-dimethoxyphenyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide
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Description
N-(3,4-dimethoxyphenyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C22H27N5O4 and its molecular weight is 425.489. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidepressant Applications
Research on closely related compounds, such as N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, has shown potential antidepressant effects with reduced side effects compared to traditional medications. This compound was found to be equipotent with imipramine in standard antidepressant assays in animals, without significant anticholinergic action or antagonism of the antihypertensive effects of clonidine and guanethidine (Bailey et al., 1985).
Herbicidal Activity
Compounds incorporating the pyrimidine and pyrazole rings have shown effectiveness in herbicidal activity. For example, N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2- ylidene)-2-(2,4-dichlorophenoxy)propanamide demonstrated significant herbicidal effectiveness, illustrating the potential of these structures in developing new herbicides (Liu et al., 2008).
Antimicrobial and Anticancer Activity
Novel pyrazole derivatives have been synthesized for their potential use as antimicrobial and anticancer agents. These compounds have been evaluated for their in vitro antimicrobial and anticancer activity, with some showing higher activity than reference drugs. This indicates the promise of such compounds in medical research and treatment (Hafez et al., 2016).
Multi-target Enzyme Inhibition
Polyfluoro substituted pyrazoline type sulfonamides have demonstrated significant inhibitory profiles against acetylcholinesterase (AChE) and human carbonic anhydrase I and II enzymes. These findings suggest the potential for developing multi-target agents for treating diseases where enzyme inhibition is beneficial (Yamali et al., 2020).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-12-13(2)23-22(25-21(12)29)27-15(4)17(14(3)26-27)8-10-20(28)24-16-7-9-18(30-5)19(11-16)31-6/h7,9,11H,8,10H2,1-6H3,(H,24,28)(H,23,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVMZULPLJBIMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)NC3=CC(=C(C=C3)OC)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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